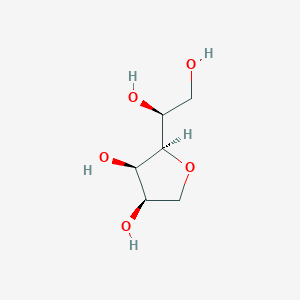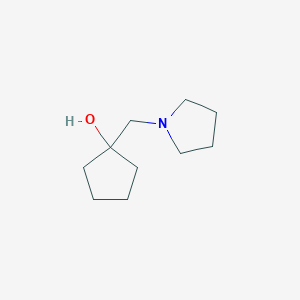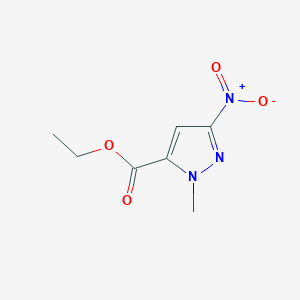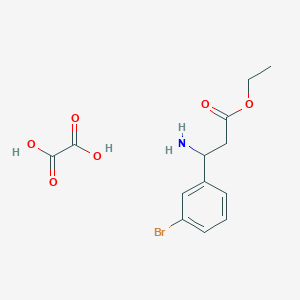
Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate
Descripción general
Descripción
“Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate” is a chemical compound with the CAS Number: 502841-91-0. It has a linear formula of C13H16BrNO6 .
Physical and Chemical Properties The molecular weight of this compound is 362.18 . It appears as a solid at room temperature . The IUPAC name for this compound is ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate .
Aplicaciones Científicas De Investigación
Enantiomeric Purification : Ethyl 3-amino-3-phenylpropanoate derivatives can be used in the preparation of enantiomerically pure compounds. For instance, Fadnavis et al. (2006) demonstrated the use of penicillin G acylase for enzymatic resolution of N-phenylacetyl derivatives, leading to high enantiomeric purity (Fadnavis, Radhika, & Devi, 2006).
Polymorphism Characterization : Vogt et al. (2013) investigated polymorphic forms of a related compound, using spectroscopic and diffractometric techniques to highlight challenges in analytical and physical characterization (Vogt, Williams, Johnson, & Copley, 2013).
Synthesis and Derivative Formation : The synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate and its enantiomers was achieved by Solymár et al. (2004), showcasing its role in creating protected derivatives for further applications (Solymár, Kanerva, & Fülöp, 2004).
Electroreductive Radical Cyclization : Esteves et al. (2005) explored the electroreductive cyclization of ethyl 3-allyloxy-2-bromo-3-(3',4'-dimethoxyphenyl)propanoate, demonstrating its utility in organic synthesis (Esteves et al., 2005).
Short Synthesis Methods : Nagel et al. (2011) presented a short and effective synthesis method for ethyl 3-(3-aminophenyl)propanoate, highlighting its relevance in simplifying chemical synthesis processes (Nagel, Radau, & Link, 2011).
Non-Hydrogen Bonding Interactions : Zhang et al. (2011) studied ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate to demonstrate the role of rare N⋯π and O⋯π interactions, which is significant for understanding molecular interactions in crystal structures (Zhang, Wu, & Zhang, 2011).
Safety And Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary measures include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
Propiedades
IUPAC Name |
ethyl 3-amino-3-(3-bromophenyl)propanoate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.C2H2O4/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;3-1(4)2(5)6/h3-6,10H,2,7,13H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHZKGVEKQGFSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)Br)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Hydroxypiperidin-1-yl)-ethyl]isoindole-1,3-dione](/img/structure/B1367651.png)



![(S)-2-(5,8-dioxo-4,7-diazaspiro[2.5]octan-6-yl)acetic acid](/img/structure/B1367661.png)

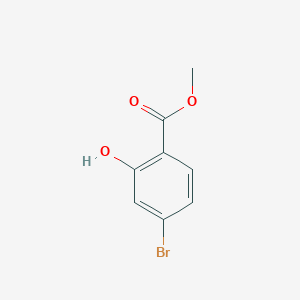
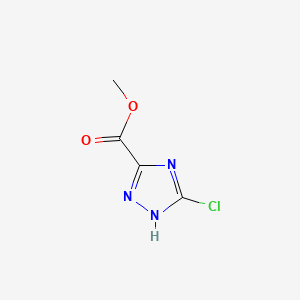


![[3-(3-Aminopropoxy)phenyl]methanol](/img/structure/B1367677.png)
